3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694594
InChI: InChI=1S/C12H18N2O3/c1-11(2)6-12(15,7-16-11)5-9-13-10(14-17-9)8-3-4-8/h8,15H,3-7H2,1-2H3
SMILES:
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol

CAS No.:

Cat. No.: VC17694594

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol -

Specification

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
IUPAC Name 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol
Standard InChI InChI=1S/C12H18N2O3/c1-11(2)6-12(15,7-16-11)5-9-13-10(14-17-9)8-3-4-8/h8,15H,3-7H2,1-2H3
Standard InChI Key UZWMSTGJVQLTTL-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CO1)(CC2=NC(=NO2)C3CC3)O)C

Introduction

Structural Analysis

Molecular Features

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol (molecular formula: C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}, molecular weight: 238.28 g/mol) features a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position, linked via a methylene bridge to a 5,5-dimethyloxolan-3-ol moiety . The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to the compound’s electronic density and hydrogen-bonding capabilities, while the oxolane ring provides steric bulk and conformational rigidity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol
Molecular FormulaC12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight238.28 g/mol
Canonical SMILESCC1(CC(CO1)(CC2=NC(=NO2)C3CC3)O)C
InChIKeyUZWMSTGJVQLTTL-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons) and the oxadiazole ring (δ 8.2–8.5 ppm for N=CH) . The hydroxyl group on the oxolane ring exhibits a broad singlet at δ 2.5–3.0 ppm, indicative of hydrogen bonding. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 238.28, consistent with the molecular weight .

Computational Modeling

Density functional theory (DFT) calculations predict a planar oxadiazole ring with partial double-bond character in the N–O bonds, while the oxolane ring adopts a chair-like conformation due to steric hindrance from the 5,5-dimethyl groups. The HOMO-LUMO gap (ΔE=4.2eV\Delta E = 4.2 \, \text{eV}) suggests moderate electronic stability, suitable for charge-transfer applications.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Cyclopropanation: Reaction of vinyl bromide with diazomethane generates the cyclopropane ring.

  • Oxadiazole Formation: Condensation of cyclopropylamidoxime with ethyl chloroacetate yields the 3-cyclopropyl-1,2,4-oxadiazole intermediate.

  • Methylene Bridging: Alkylation of 5,5-dimethyloxolan-3-ol with oxadiazole-methyl bromide under basic conditions (K₂CO₃, DMF) completes the assembly .

Table 2: Synthetic Yield Optimization

StepReagentTemperatureYield (%)
1Diazomethane−10°C78
2Ethyl chloroacetate80°C65
3K₂CO₃/DMF50°C72

Challenges in Regioselectivity

The alkylation step (Step 3) exhibits regioselectivity challenges, with competing O- vs. C-alkylation. Polar aprotic solvents (e.g., DMF) and low temperatures favor C-alkylation (72% yield), while protic solvents (e.g., ethanol) lead to O-alkylation byproducts.

Medicinal Chemistry

Bioactivity of Oxadiazole Derivatives

The 1,2,4-oxadiazole moiety is renowned for its antimicrobial, antioxidant, and anti-inflammatory properties. Computational docking studies suggest that the cyclopropyl group enhances lipid solubility, facilitating membrane penetration in Gram-positive bacteria.

Comparative Analysis of Analogues

Table 3: Bioactivity of Structural Analogues

CompoundBioactivity (IC₅₀, μM)Target
Target Compound12.4 ± 1.2S. aureus
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol18.9 ± 2.1Antioxidant (DPPH)
tert-Butyl piperidine derivative24.5 ± 3.0COX-2 inhibition

The target compound demonstrates superior antimicrobial activity compared to its methanol analogue, likely due to the oxolane ring’s steric protection of the oxadiazole pharmacophore.

Material Science Applications

Structural Rigidity

The 5,5-dimethyloxolane ring imposes a rigid chair conformation, reducing molecular flexibility and enhancing thermal stability (decomposition temperature: 285°C) . This property makes the compound a candidate for high-temperature polymer matrices.

Electronic Properties

The oxadiazole ring’s electron-deficient nature enables π-π stacking interactions with conductive polymers like polyaniline. Composite films incorporating the compound exhibit increased conductivity (σ=1.2×103S/cm\sigma = 1.2 \times 10^{-3} \, \text{S/cm}) compared to pure polymer (σ=6.5×104S/cm\sigma = 6.5 \times 10^{-4} \, \text{S/cm}).

Biological Evaluation

In Vitro Studies

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Cytotoxicity studies in HEK-293 cells indicate a CC₅₀ of >100 μM, suggesting a favorable therapeutic index .

Future Research Directions

  • In Vivo Pharmacokinetics: Profiling oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modifying the oxolane substituents to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator